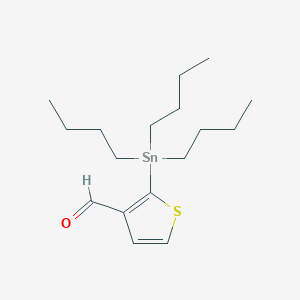
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- is an organotin compound that features a thiophene ring substituted with a formyl group and a tributylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- can be synthesized through a multi-step process. One common method involves the stannylation of 3-thiophenecarboxaldehyde. The reaction typically employs a stannylating agent such as tributyltin chloride in the presence of a base like lithium diisopropylamide (LDA) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of organotin reagents to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through reactions such as Stille coupling.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Stille Coupling: Utilizes palladium catalysts and organohalides to replace the tributylstannyl group with other substituents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the formyl group.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the formyl group to an alcohol.
Major Products
Substitution Products: Various substituted thiophenes depending on the organohalide used in Stille coupling.
Oxidation Products: Thiophene-3-carboxylic acid.
Reduction Products: 3-Thiophenemethanol.
Wissenschaftliche Forschungsanwendungen
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of conductive polymers and other advanced materials.
Medicinal Chemistry: Investigated for its potential in drug development due to its unique reactivity and functional groups.
Wirkmechanismus
The mechanism of action of 3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- involves its reactivity with various reagents. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon bonds. The formyl group can participate in nucleophilic addition reactions, leading to the formation of alcohols or other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Thiophenecarboxaldehyde: Lacks the tributylstannyl group, making it less versatile in substitution reactions.
2-Thiophenecarboxaldehyde: Similar structure but with the formyl group at a different position, affecting its reactivity.
2-(Tributylstannyl)thiophene: Lacks the formyl group, limiting its applications in certain synthetic routes.
Uniqueness
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- is unique due to the presence of both a formyl group and a tributylstannyl group. This combination allows for a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
119485-59-5 |
|---|---|
Molekularformel |
C17H30OSSn |
Molekulargewicht |
401.2 g/mol |
IUPAC-Name |
2-tributylstannylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C5H3OS.3C4H9.Sn/c6-3-5-1-2-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
SSMHFKUIMCGNAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CS1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


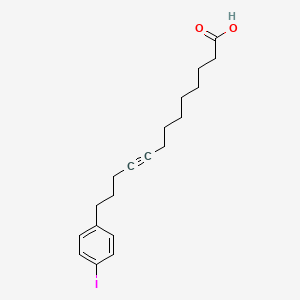
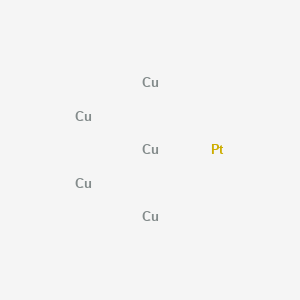
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
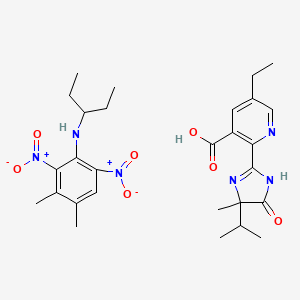
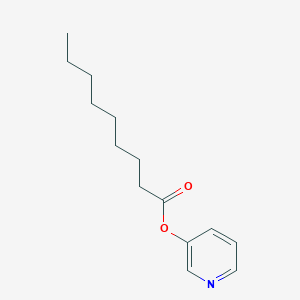
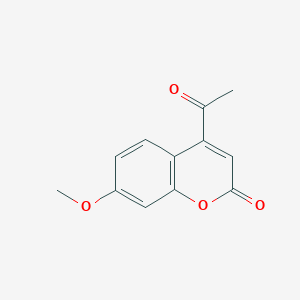
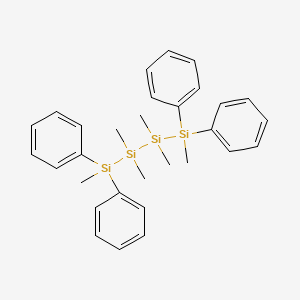
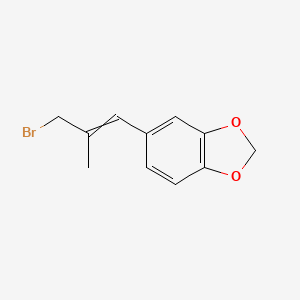
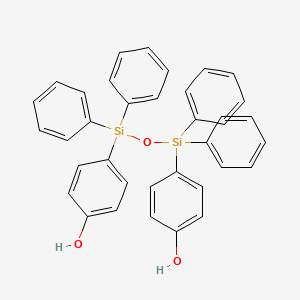
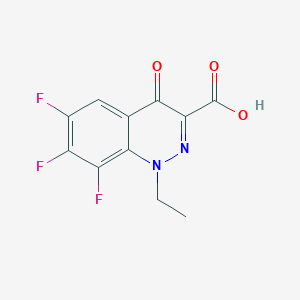
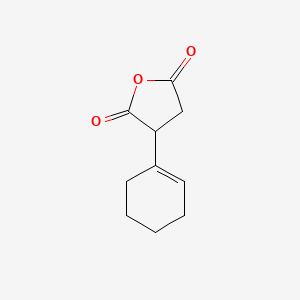
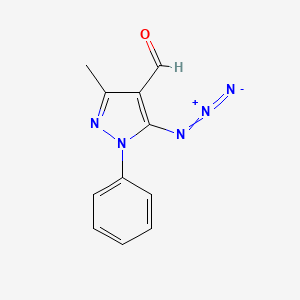
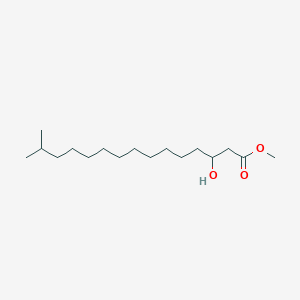
![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
